![molecular formula C23H18ClNO3 B3436519 N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3436519.png)
N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide is a chemical compound that has been the subject of scientific research due to its potential application in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide involves the inhibition of certain enzymes and proteins in the target organism, leading to various physiological and biochemical effects. For example, in cancer cells, it has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of cell cycle arrest and apoptosis. In insects, it has been shown to inhibit the activity of acetylcholinesterase (AChE), leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide depend on the target organism and the specific mechanism of action. In general, it has been shown to have anti-inflammatory and analgesic effects in animal models, as well as potential cytotoxic effects in cancer cells. In insects, it has been shown to cause paralysis and death, while in plants, it has been shown to inhibit growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and potential for use in multiple fields of research. However, it also has some limitations, including its potential toxicity to non-target organisms, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide. These include further investigation of its potential use as a therapeutic agent for cancer and other diseases, as well as its potential use as a herbicide and insecticide. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential application in environmental science, such as water treatment.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide has been investigated for its potential application in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a therapeutic agent for cancer and other diseases. In agriculture, it has been investigated for its potential use as a herbicide and insecticide. In environmental science, it has been studied for its potential use as a water treatment agent.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c24-19-8-5-16(6-9-19)14-25-23(26)22-12-11-21(28-22)15-27-20-10-7-17-3-1-2-4-18(17)13-20/h1-13H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDNHABLXFVZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-bromobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436441.png)
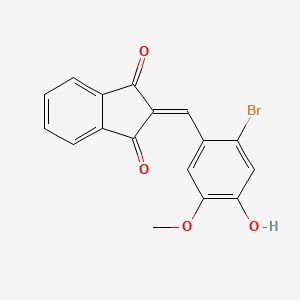
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3436453.png)
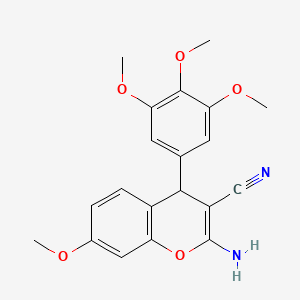
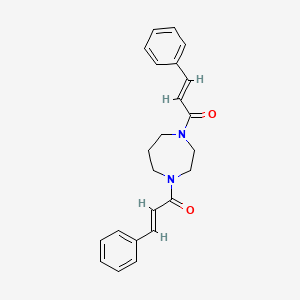
![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
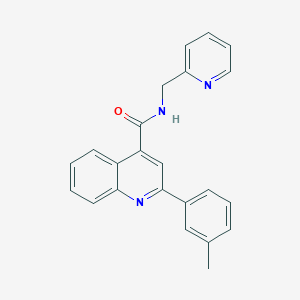
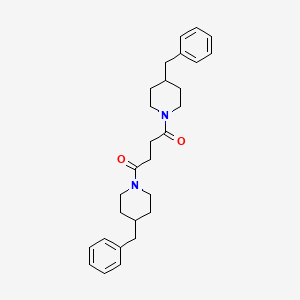
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3436496.png)
![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)
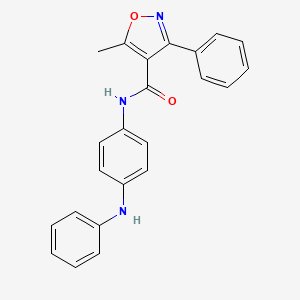

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B3436533.png)